molecular formula C10H14O2 B2791239 3-Oxaspiro[5.5]undec-8-en-10-one CAS No. 2378506-72-8

3-Oxaspiro[5.5]undec-8-en-10-one

Cat. No.: B2791239
CAS No.: 2378506-72-8
M. Wt: 166.22
InChI Key: DNGPNLQKYZKJNL-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undec-8-en-10-one is a spirocyclic compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[5.5]undec-8-en-10-one typically involves the use of heterocyclic aldehydes and ketones. One common method is the Robinson annelation reaction, which involves the condensation of a ketone with an aldehyde in the presence of a base, followed by cyclization to form the spiro compound . For example, starting from 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone, the compound can be synthesized through a series of steps including condensation, cyclization, and hydrogenation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[5.5]undec-8-en-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undec-8-en-10-one involves its interaction with various molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxaspiro[5.5]undec-8-en-10-one is unique due to its specific spirocyclic structure with an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability can be advantageous .

Properties

IUPAC Name

3-oxaspiro[5.5]undec-8-en-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGPNLQKYZKJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC=CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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